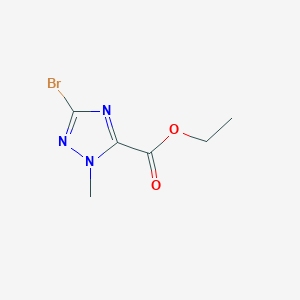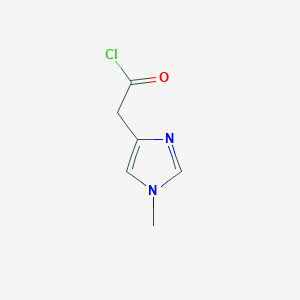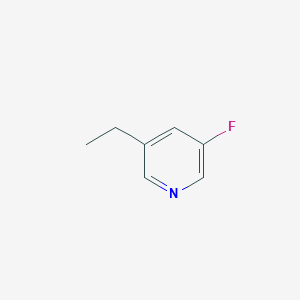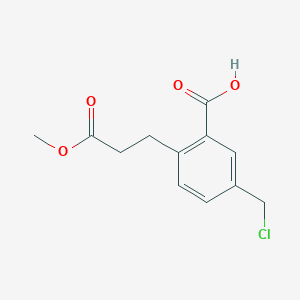
Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the family of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Products include triazole oxides.
Reduction Reactions: Products include triazole amines.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds such as:
3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the ethyl carboxylate group, making it less versatile in synthetic applications.
Ethyl 1H-1,2,4-triazole-5-carboxylate: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Methyl 1H-1,2,4-triazole-3-carboxylate: Has a different substitution pattern on the triazole ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8BrN3O2 |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-6(7)9-10(4)2/h3H2,1-2H3 |
Clé InChI |
TWQUMXQKNOWWCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)






![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)

